molecular formula C33H54F3N9O8 B1193837 Tfllr-NH2(tfa)

Tfllr-NH2(tfa)

Cat. No.: B1193837
M. Wt: 761.8 g/mol
InChI Key: QVNWOGSDGQDGHP-MKVNCOEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide-protein interactions.

    Biology: Employed in research on protease-activated receptors, particularly PAR1, to understand their role in cellular signaling and physiological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving PAR1, such as inflammation and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFLLR-NH2 trifluoroacetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of TFLLR-NH2 trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

TFLLR-NH2 trifluoroacetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of TFLLR-NH2 trifluoroacetate is the peptide itself. During the cleavage process, the peptide is released from the resin and purified to obtain the final product .

Mechanism of Action

TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating the protease-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the mobilization of calcium ions within cells, which plays a crucial role in various cellular processes, including inflammation, platelet aggregation, and vascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TFLLR-NH2 trifluoroacetate is unique due to its high selectivity for PAR1 and its ability to induce specific physiological responses. Its trifluoroacetate form enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C33H54F3N9O8

Molecular Weight

761.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1

InChI Key

QVNWOGSDGQDGHP-MKVNCOEFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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